5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide
Overview
Description
This compound belongs to a class of chemicals that exhibit a complex molecular structure, including imidazole and phosphorus-containing rings, which suggest potential for diverse chemical reactivity and biological activity. The detailed structure indicates it might be involved in nucleotide synthesis or as a ligand in metal coordination chemistry due to the presence of multiple functional groups capable of forming hydrogen bonds and the furo[3,2-d][1,3,2]dioxaphosphinin ring system, which is less common and indicates a specialized synthetic route or biological activity.
Synthesis Analysis
The synthesis of similar imidazole-carboxamide derivatives often involves multi-step synthetic pathways, starting from simple precursors to more complex structures through reactions like nucleophilic substitution, ring closure, and functional group transformations. The presence of a phosphorus-containing ring suggests an additional complexity in the synthesis, possibly involving specific conditions for phosphorus incorporation or protection-deprotection strategies for sensitive groups during the synthesis process.
Molecular Structure Analysis
Imidazole-carboxamides, like the compound , typically exhibit planar molecular geometries around the imidazole ring, facilitating π-stacking interactions and hydrogen bonding. The dioxaphosphinin ring's incorporation significantly affects the molecule's three-dimensional structure, potentially influencing its reactivity and interaction with biological targets. X-ray crystallography studies of similar compounds reveal details about bond lengths, angles, and molecular conformations, which are crucial for understanding the compound's chemical behavior and interaction potential.
Chemical Reactions and Properties
Compounds with this level of complexity participate in a variety of chemical reactions, depending on the functional groups present. The amino and carboxamide groups are likely sites for nucleophilic and electrophilic reactions, respectively. The unique phosphorus-containing ring might undergo reactions typical of phosphorus compounds, such as oxidation or substitution. These reactions can be exploited to further modify the compound for specific applications or to study its reactivity patterns.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are influenced by the compound's molecular structure. The presence of hydrogen bond donors and acceptors, such as amino and carboxamide groups, suggests good solubility in polar solvents. The detailed molecular geometry and intermolecular interactions, ascertainable through crystallographic analysis, dictate the compound's solid-state properties.
Chemical Properties Analysis
The chemical stability, reactivity, and interactions of this compound with biological molecules or metal ions can be inferred from its functional groups and overall structure. Its potential to form coordination complexes with metals or to participate in hydrogen bonding makes it a candidate for biochemical studies or as a ligand in coordination chemistry.
Scientific Research Applications
Structural Analysis and Molecular Properties
- The X-ray crystal structure and molecular analysis of related compounds have provided insights into their geometric configurations, showcasing the planarity of the imidazole ring and specific puckerings of the dioxolane rings. This structural information is crucial for understanding the reactivity and interaction potential of these compounds (Briant, Jones, & Shaw, 1995).
Synthetic Pathways and Derivatives
- Research into the recyclization products of similar compounds has contributed to the synthesis of condensed tricyclic nitrogenous structures, highlighting the versatility of these compounds in synthesizing complex heterocyclic frameworks (Chumachenko, Shablykin, & Brovarets, 2013).
- Novel synthetic routes have been explored for antitumor drugs like temozolomide, using intermediates that resemble the target compound's structure. These pathways offer new approaches to synthesizing medically relevant molecules (Wang, Stevens, Chan, DiBenedetto, Ding, Gala, Hou, Kugelman, Leong, Kuo, Mas, Schumacher, Shutts, Smith, Zhan, & Thomson, 1997).
Biomedical Applications
- Some derivatives of related compounds have been studied for their antiprotozoal properties, indicating potential applications in treating infections caused by protozoan pathogens (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Chemical Transformations and Reactions
- The reactivity of these compounds under various conditions has been explored to synthesize new heterocyclic structures. For example, cyclodesulfurization under basic conditions has been used to synthesize 9-substituted guanines, showcasing the compound's utility in creating biologically significant molecules (Alhede, Clausen, Juhl-Christensen, Mccluskey, & Preikschat, 1991).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.
Future Directions
This involves predicting the future applications of the compound based on its properties and effects.
I hope this helps! If you have any other questions, feel free to ask.
properties
IUPAC Name |
5-amino-1-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)imidazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N4O7P/c10-7-4(8(11)15)12-2-13(7)9-5(14)6-3(19-9)1-18-21(16,17)20-6/h2-3,5-6,9,14H,1,10H2,(H2,11,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDWJBYNAORJHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC(=C3N)C(=O)N)O)OP(=O)(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N4O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80957326 | |
Record name | 5-Amino-1-(2,7-dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-imidazole-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80957326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
AICAR 3',5'-Cyclic Phosphate | |
CAS RN |
35908-14-6 | |
Record name | NSC371796 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371796 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-1-(2,7-dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-imidazole-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80957326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-1-(3,5-O-phosphinico-β-D-ribofuranosyl)-1H-imidazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.974 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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